Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-
Description
The compound 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)thiazole belongs to the thiazole family, a heterocyclic scaffold known for its pharmaceutical and agrochemical applications. Key features include:
- Molecular formula: C${12}$H${11}$ClNSS (inferred from similar compounds).
- Substituents: A chloromethyl group at position 5, a methyl group at position 4, and a 4-methylphenyl group at position 2 of the thiazole ring.
- Applications: Likely serves as an intermediate in drug development, given the pharmacological relevance of thiazoles in antimicrobial, anticancer, and antioxidant agents.
Properties
CAS No. |
61291-97-2 |
|---|---|
Molecular Formula |
C12H12ClNS |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |
InChI Key |
HJGRNZRNOUWMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Ketones with Thioformamide
A widely used approach involves the reaction of a halogenated ketone or aldehyde, specifically substituted at the α-position with a chlorine atom, with thioformamide to form the thiazole ring. For example, 3-thiocyanato-5-chloro-2-pentanone can be used as a key intermediate.
- The halogenated ketone (e.g., 3-thiocyanato-5-chloro-2-pentanone) is added to 85% phosphoric acid under stirring.
- The temperature is gradually raised to 95–100 °C and maintained for about 30 minutes.
- The reaction mixture is cooled and poured into water, precipitating the thiazole derivative.
- The product is filtered, washed, and dried under vacuum.
This process yields 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole as an intermediate, which can be further converted to the chloromethyl derivative.
Conversion of Hydroxy-Thiazole to Chloromethyl-Thiazole
The hydroxy substituent at position 2 can be converted into a chlorine substituent using phosphoryl chloride (POCl3):
- The 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole is suspended in anhydrous chlorobenzene and heated to 100 °C.
- Phosphoryl chloride is added dropwise, and the mixture is stirred at 125–130 °C until hydrogen chloride evolution ceases (~2 hours).
- The mixture is cooled and poured onto ice, and the product is isolated.
This step yields 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, a key intermediate towards the target compound.
Introduction of the 4-Methylphenyl Group at Position 2
The substitution at position 2 with a 4-methylphenyl group is typically achieved by nucleophilic aromatic substitution or cross-coupling reactions starting from the 2-chloro-thiazole intermediate:
- The 2-chloro substituent is displaced by a 4-methylphenyl nucleophile or organometallic reagent under controlled conditions.
- Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) may be employed to install the 4-methylphenyl group selectively.
While explicit detailed conditions for this step are less documented in the searched patents, such methods are standard in heterocyclic chemistry for aryl substitution.
Final Chloromethylation at Position 5
The chloromethyl group at position 5 can be introduced by chloromethylation reactions:
- Chloromethylation of the methyl group at position 5 using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.
- Alternatively, direct substitution of a hydroxymethyl intermediate with thionyl chloride or phosphorus pentachloride may be used.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Product Description | Notes |
|---|---|---|---|---|
| Cyclization of halogenated ketone | 85% H3PO4, 95–100 °C, 30 min | 66–73.5 | 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole | Beige crystals, mp 141–146 °C |
| Hydroxy to chloro conversion | Phosphoryl chloride, chlorobenzene, 125–130 °C, 2 h | 61–74 | 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole | Yellow oil, bp ~102 °C (vacuum) |
| Arylation at position 2 (aryl group) | Pd catalyst, aryl organometallic reagent (inferred) | Not specified | 2-(4-methylphenyl)-substituted thiazole | Standard cross-coupling methods |
| Chloromethylation at position 5 | Formaldehyde/HCl or SOCl2 | Not specified | 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-thiazole | Selective chloromethylation |
Analytical and Characterization Data
- Boiling Points: The chlorinated intermediates typically boil around 100–105 °C under reduced pressure (~40–53 Pa).
- Melting Points: Hydroxy-thiazole intermediates melt around 141–146 °C.
- Spectroscopic Data: Characterization by gas chromatography confirms purity (~98–99%), and elemental analysis matches calculated values closely.
- Physical State: Products range from pale yellow oils to beige crystals depending on the step and purity.
Research Results and Discussion
The described synthetic routes provide moderate to good yields (30–75%) for the key intermediates and final compounds. The use of phosphoryl chloride for hydroxy-to-chloro conversion is effective and widely applied. The reaction conditions require careful temperature control and purification steps to ensure high purity and yield.
The presence of the 4-methylphenyl substituent at position 2 adds complexity, typically requiring palladium-catalyzed cross-coupling methods, which are well-established but require optimization for each substrate.
The preparation of Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- involves multi-step synthesis starting from halogenated ketones, cyclization with thioformamide, conversion of hydroxy to chloro substituents, introduction of the 4-methylphenyl group via cross-coupling, and final chloromethylation. The processes are supported by detailed patent literature demonstrating reaction conditions, yields, and characterization data.
This comprehensive synthesis pathway allows for efficient production of this substituted thiazole compound with good purity and yield, suitable for further application in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic and Nucleophilic Additions: The aromatic nature of the thiazole ring allows it to participate in electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azide, cyanide, or amine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced thiazole derivatives.
Scientific Research Applications
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues
Table 1: Key Structural and Physical Properties
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF$3$) group in CAS 317318-97-1 enhances lipophilicity and metabolic stability compared to the methyl (CH$3$) group in the target compound.
- Halogen Influence : Chlorophenyl and fluorophenyl substituents in isostructural compounds () exhibit similar molecular conformations but divergent crystal packing due to halogen size and electronegativity.
Table 2: Activity Profiles of Thiazole Derivatives
Key Observations:
- Anticancer Activity : Derivatives with carbohydrazide moieties (e.g., compound 12a) show potent activity, suggesting that functionalization at position 5 enhances cytotoxicity.
- Antimicrobial Activity : The 3-phenylthiazole-2(3H)-thione group in derivative 40 demonstrates that aromatic and aliphatic side chains at position 4 improve bacterial inhibition.
- Antioxidant Activity : Hydrazones derived from thiazole-carbohydrazides exhibit radical scavenging capabilities, likely due to electron-donating substituents.
Biological Activity
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- is a specific thiazole derivative that exhibits notable biological activity, particularly in cancer research.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their structural diversity allows for a wide range of biological activities. The thiazole core is often modified to enhance its pharmacological properties, making it a valuable scaffold in drug discovery.
Biological Activities
-
Anticancer Activity
- Thiazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with a 2-aminothiazole scaffold demonstrated potent antiproliferative effects against breast, leukemia, lung, colon, and prostate cancer cell lines .
- Specific studies on thiazole derivatives like 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- have indicated selective cytotoxicity towards human glioblastoma and melanoma cells while exhibiting low toxicity towards normal cells .
-
Mechanism of Action
- The anticancer activity of thiazoles is often attributed to their ability to inhibit key signaling pathways involved in tumor growth. For instance, certain thiazole derivatives have been identified as inhibitors of the BRAF V600E mutation and EGFR pathways, which are critical in many cancers .
- The introduction of various substituents on the thiazole ring can significantly enhance its biological activity. For example, modifications that increase lipophilicity have been shown to improve binding affinity to target proteins .
- Antimicrobial Properties
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with chloromethyl substitutions exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.05 µM to 10 µM across different cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- | U251 (glioblastoma) | 0.05 |
| 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- | WM793 (melanoma) | 0.1 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, thiazole derivatives were tested against common bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- | Staphylococcus aureus | 15 |
| 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- | Escherichia coli | 12 |
Research Findings
Recent advancements in the synthesis of thiazole derivatives have led to the development of hybrid compounds that combine thiazoles with other pharmacophores to enhance their biological activity. These hybrids have shown improved efficacy in preclinical models and are being explored for further therapeutic applications .
Q & A
Q. What are the recommended synthetic pathways for 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Hantzsch thiazole synthesis, where a β-chloroketone intermediate reacts with a thiourea derivative. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reactants. Response surface methodology (RSM) using software like Design Expert can systematically evaluate interactions between variables (e.g., temperature, solvent ratio) to maximize yield . Characterization via -NMR (δ 2.35 ppm for methyl groups) and LC-MS (m/z 239.7 [M+H]) confirms structure.
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How can researchers assess the stability of this thiazole derivative under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) at intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Note: Chloromethyl groups may hydrolyze in basic conditions, forming hydroxymethyl byproducts.
Q. What spectroscopic techniques are critical for characterizing substituent effects in this thiazole compound?
- Methodological Answer : Use -NMR to identify electronic effects of the 4-methylphenyl group (aromatic carbons at δ 125–140 ppm). IR spectroscopy (C-Cl stretch ~650 cm) confirms chloromethyl functionality. X-ray crystallography resolves steric effects from the 4-methyl group, revealing dihedral angles between thiazole and phenyl rings.
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for SN2 reactions. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols). Solvent effects can be modeled using the polarizable continuum model (PCM).
Q. What strategies resolve contradictions in biological activity data for this thiazole derivative across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, if a study reports anti-cancer activity in vitro but not in vivo, assess bioavailability via pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes). Replicated analysis frameworks, as used in Mendelian randomization, can identify confounding variables .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for kinase targets?
- Methodological Answer : Synthesize analogs with modifications at the 5-chloromethyl position (e.g., replacing Cl with Br or OH). Screen against a kinase panel (e.g., 400+ kinases) to identify off-target effects. Molecular docking (AutoDock Vina) predicts binding poses, while free-energy perturbation (FEP) calculations quantify binding affinity changes.
Analytical and Experimental Design
Q. What chromatographic methods are optimal for separating this thiazole compound from its synthetic byproducts?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient: 50%–90% acetonitrile in 0.1% formic acid). MS/MS fragmentation (CID energy 20–30 eV) distinguishes isomers. For polar byproducts, HILIC (hydrophilic interaction chromatography) improves resolution.
Q. How should researchers design a high-throughput screening (HTS) workflow to evaluate this compound’s bioactivity?
- Methodological Answer : Implement a 384-well plate format with fluorescence-based assays (e.g., ATPase activity). Include controls for autofluorescence (compound at 10 μM) and use Z’-factor (>0.5) to validate assay robustness. Dose-response curves (IC) are generated using 4-parameter logistic models.
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response data with non-linear behavior?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) in GraphPad Prism. For heteroscedastic data, use weighted least squares. Bootstrap resampling (1000 iterations) estimates confidence intervals for EC values.
Q. How can researchers validate the purity of this compound in the absence of a reference standard?
- Methodological Answer : Combine orthogonal techniques: -NMR integration (purity >95%), LC-MS (absence of [M+2] isotope peaks indicating halogen impurities), and elemental analysis (C, H, N within 0.4% of theoretical values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
